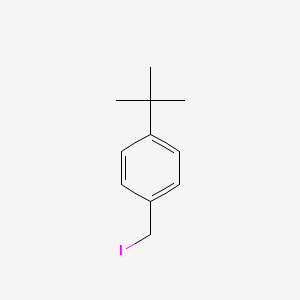

4-t-Butylbenzyliodide

Description

4-t-Butylbenzyliodide (CAS: 42067-79-0) is a benzyl halide derivative with a tert-butyl substituent at the para position of the benzene ring. Its molecular formula is $ \text{C}{11}\text{H}{15}\text{I} $, and it is characterized by a bulky tert-butyl group, which significantly influences its steric and electronic properties. This compound is primarily used in organic synthesis as an alkylating agent or intermediate in the preparation of pharmaceuticals, agrochemicals, and liquid crystals. The tert-butyl group enhances solubility in non-polar solvents and stabilizes the benzyl iodide structure against decomposition, making it a valuable reagent in nucleophilic substitution reactions .

Properties

Molecular Formula |

C11H15I |

|---|---|

Molecular Weight |

274.14 g/mol |

IUPAC Name |

1-tert-butyl-4-(iodomethyl)benzene |

InChI |

InChI=1S/C11H15I/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 |

InChI Key |

LCMNEJVNTAHRTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-t-Butylbenzyliodide typically involves the iodination of 4-t-Butylbenzyl alcohol or 4-t-Butylbenzyl chloride. One common method is the reaction of 4-t-Butylbenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride ion with an iodide ion.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of microwave reactors has been reported to enhance the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions: 4-t-Butylbenzyliodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of this compound can yield 4-t-Butylbenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted benzyl derivatives.

Oxidation: 4-t-Butylbenzaldehyde or 4-t-Butylbenzoic acid.

Reduction: 4-t-Butylbenzyl alcohol.

Scientific Research Applications

4-t-Butylbenzyliodide is utilized in several scientific research applications, including:

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-t-Butylbenzyliodide in chemical reactions involves the formation of a reactive benzyl cation intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 274.14 g/mol

- Melting Point : ~45–48°C (varies with purity)

- Boiling Point : Decomposes before boiling

- Solubility : Soluble in dichloromethane, THF, and diethyl ether; poorly soluble in water.

Comparison with Similar Compounds

The following table compares 4-t-Butylbenzyliodide with structurally related benzyl halides, focusing on reactivity, stability, and applications.

| Compound | This compound | Benzyl Iodide | 4-Methylbenzyliodide | 4-Methoxybenzyliodide |

|---|---|---|---|---|

| Substituent | tert-Butyl (para) | None | Methyl (para) | Methoxy (para) |

| Molecular Weight (g/mol) | 274.14 | 218.03 | 232.08 | 248.07 |

| Melting Point (°C) | 45–48 | -24 (liquid at RT) | 30–32 | 55–58 |

| Reactivity | Moderate (steric hindrance) | High (unhindered) | High (electron-donating) | Low (electron-withdrawing) |

| Stability | High (steric protection) | Low (prone to hydrolysis) | Moderate | Moderate |

| Applications | Alkylation, liquid crystals | Lab-scale alkylation | Pharmaceutical intermediates | Photoaffinity labeling |

Key Findings:

Steric Effects : The tert-butyl group in this compound reduces its reactivity in SN2 reactions compared to unsubstituted benzyl iodide, but it enhances stability against nucleophilic attack and oxidation .

Electronic Effects : Electron-donating groups (e.g., methyl in 4-Methylbenzyliodide) increase electrophilicity at the benzylic carbon, whereas electron-withdrawing groups (e.g., methoxy in 4-Methoxybenzyliodide) reduce reactivity.

Thermal Stability : this compound exhibits superior thermal stability due to steric protection of the C–I bond, making it suitable for high-temperature reactions .

Research Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.